rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylicacid
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Overview
Description
The compound “rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid” is a synthetic organic molecule. It features a complex structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound’s unique structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid” typically involves multiple steps. One common method starts with the protection of an amino acid using the fluorenylmethoxycarbonyl group. The protected amino acid is then subjected to cyclization reactions to form the octahydrocyclopenta[b][1,4]oxazine ring system.
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers, which allow for precise control over reaction conditions and high yields. The use of solid-phase synthesis techniques is also common, enabling the efficient assembly of the compound on a resin support .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The presence of the fluorenylmethoxycarbonyl group allows for selective oxidation reactions.
Reduction: The compound can be reduced under mild conditions to yield different derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride for esterification or carbodiimides for amide formation.
Major Products
The major products formed from these reactions include various esters, amides, and reduced derivatives, which can be further utilized in synthetic chemistry .
Scientific Research Applications
The compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. The fluorenylmethoxycarbonyl group plays a crucial role in protecting reactive sites during chemical reactions, allowing for selective modifications. The compound’s structure enables it to participate in various biochemical pathways, influencing enzyme activity and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- rac-(4aR,7aS)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid
- rac-(2R,4aR,7aS)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid
Uniqueness
The compound’s uniqueness lies in its specific ring structure and the presence of the fluorenylmethoxycarbonyl group, which provides distinct chemical reactivity and stability. Compared to similar compounds, it offers unique opportunities for selective chemical modifications and applications in various fields .
Properties
Molecular Formula |
C23H23NO5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(4aR,7aS)-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-6-carboxylic acid |
InChI |
InChI=1S/C23H23NO5/c25-22(26)14-11-20-21(12-14)28-10-9-24(20)23(27)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-21H,9-13H2,(H,25,26)/t14?,20-,21+/m1/s1 |
InChI Key |
MHSYHOCCACTCFX-RVZKLOPMSA-N |
Isomeric SMILES |
C1CO[C@H]2CC(C[C@H]2N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1COC2CC(CC2N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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